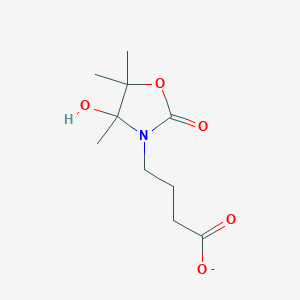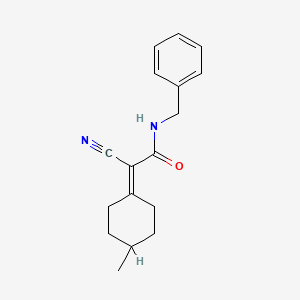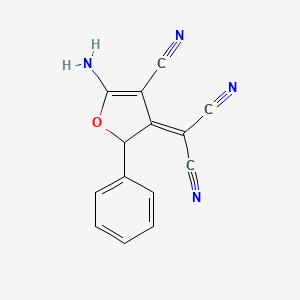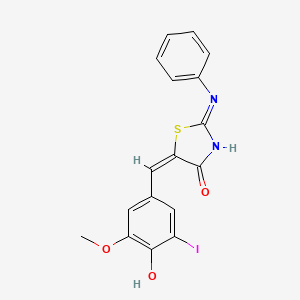
4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate is a chemical compound with the molecular formula C10H16NO5 It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidine with butanoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include esterification reactions using acid chlorides or anhydrides, followed by purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxazolidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the oxazolidine ring can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The oxazolidine ring can act as a pharmacophore, binding to specific molecular targets and modulating their activity.
Comparison with Similar Compounds
4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate can be compared with other similar compounds, such as:
4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidine: This compound lacks the butanoate ester group, making it less versatile in certain applications.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: This compound has a different ring structure, which may result in different chemical and biological properties.
The uniqueness of 4-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolan-3-yl)butanoate lies in its combination of the oxazolidine ring and the butanoate ester group, providing a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C10H16NO5- |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
4-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)butanoate |
InChI |
InChI=1S/C10H17NO5/c1-9(2)10(3,15)11(8(14)16-9)6-4-5-7(12)13/h15H,4-6H2,1-3H3,(H,12,13)/p-1 |
InChI Key |
ZWVCQOWPMKSZIO-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCCC(=O)[O-])(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B11102486.png)
![2-[(E)-(2-{(2Z,4E)-5-phenyl-2-[(phenylcarbonyl)amino]penta-2,4-dienoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11102491.png)


![4-(decyloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11102497.png)
![5-[(2E)-2-benzylidenehydrazinyl]-3-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11102500.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B11102504.png)
![1-[(2,4-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B11102505.png)
![N-[4-chloro-2-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B11102514.png)
![6-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11102531.png)
![2-[(5-{[(E)-(dimethylamino)methylidene]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-{[(E)-(dimethylamino)methylidene]sulfamoyl}phenyl)acetamide](/img/structure/B11102542.png)
![2-methyl-N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11102556.png)


